
Hexadecyl-D33 trimethylammonium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexadecyl-D33 trimethylammonium bromide is a deuterated version of hexadecyltrimethylammonium bromide, a quaternary ammonium compound. It is primarily used as a cationic surfactant and has applications in various scientific fields, including chemistry, biology, and industry. The compound is known for its ability to form micelles and its role in the synthesis of nanoparticles.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexadecyl-D33 trimethylammonium bromide can be synthesized through the reaction of hexadecyl bromide with trimethylamine in the presence of deuterium oxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: Hexadecyl-D33 trimethylammonium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be involved in redox reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide and other strong bases. The reactions are typically carried out in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used under controlled conditions.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted ammonium compounds can be formed.
Oxidation Products: Oxidation can lead to the formation of different oxidized derivatives, although these are less frequently studied.
Scientific Research Applications
Hexadecyl-D33 trimethylammonium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in the synthesis of nanoparticles, particularly gold and silica nanoparticles. It also acts as a phase-transfer catalyst in various organic reactions.
Biology: The compound is employed in the extraction and purification of DNA and RNA. It helps in the isolation of high molecular weight DNA from plant tissues.
Medicine: It has antimicrobial properties and is used in formulations for topical antiseptics.
Industry: this compound is used in the formulation of household products such as shampoos and conditioners due to its surfactant properties.
Mechanism of Action
The mechanism of action of hexadecyl-D33 trimethylammonium bromide involves its ability to interact with lipid membranes and proteins. As a cationic surfactant, it disrupts microbial cell membranes, leading to cell lysis and death. In nanoparticle synthesis, it stabilizes the particles by forming micelles around them, preventing aggregation.
Comparison with Similar Compounds
Hexadecyltrimethylammonium Bromide: The non-deuterated version, commonly used in similar applications.
Tetradecyltrimethylammonium Bromide: A shorter-chain analogue with similar surfactant properties.
Dodecyltrimethylammonium Bromide: Another shorter-chain analogue used in various surfactant applications.
Uniqueness: Hexadecyl-D33 trimethylammonium bromide is unique due to its deuterium labeling, which makes it particularly useful in nuclear magnetic resonance (NMR) studies. The deuterium atoms provide distinct signals, allowing for detailed analysis of molecular interactions and dynamics.
Properties
Molecular Formula |
C19H42BrN |
|---|---|
Molecular Weight |
397.6 g/mol |
IUPAC Name |
trimethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-tritriacontadeuteriohexadecyl)azanium;bromide |
InChI |
InChI=1S/C19H42N.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;/h5-19H2,1-4H3;1H/q+1;/p-1/i1D3,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2; |
InChI Key |
LZZYPRNAOMGNLH-SPUUSHFZSA-M |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[N+](C)(C)C.[Br-] |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




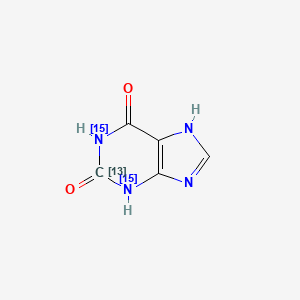
![(Z)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2R)-5-amino-2-[[2-[[(2S)-4-amino-2-[[(2S,3S)-4-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoyl]amino]butanoyl]amino]acetyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(2-fluorophenyl)propanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pent-2-enoic acid](/img/structure/B12404061.png)
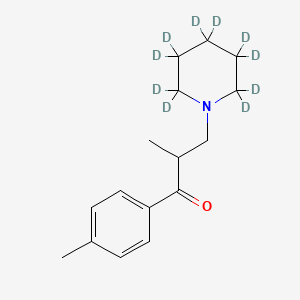
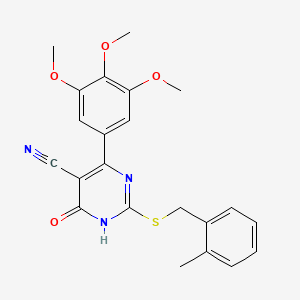
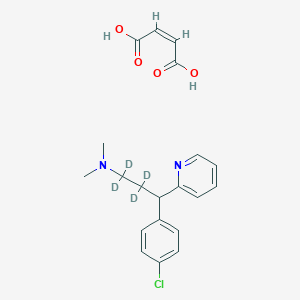
![1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline](/img/structure/B12404106.png)



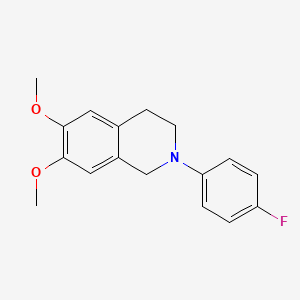
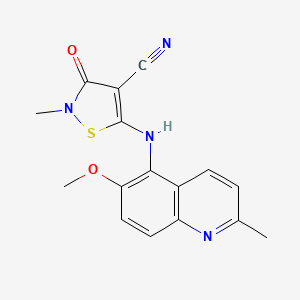
![(1S)-1'-[6-(3-amino-2-chlorophenyl)sulfanyl-1,2,4-triazin-3-yl]spiro[1,3-dihydroindene-2,4'-piperidine]-1-amine](/img/structure/B12404142.png)
